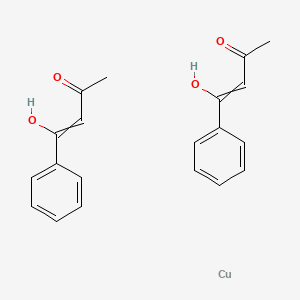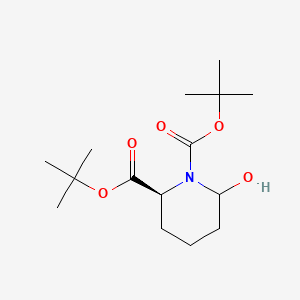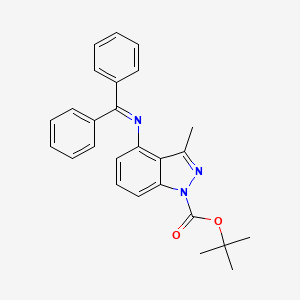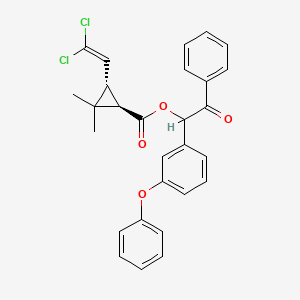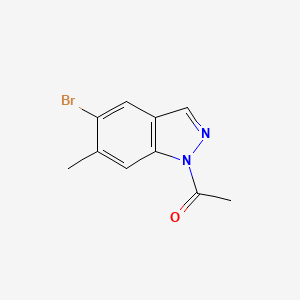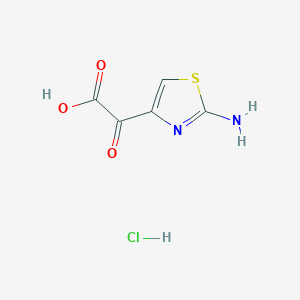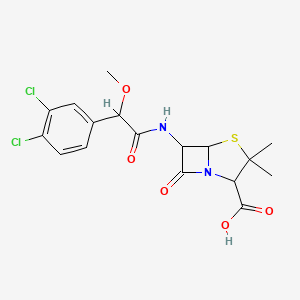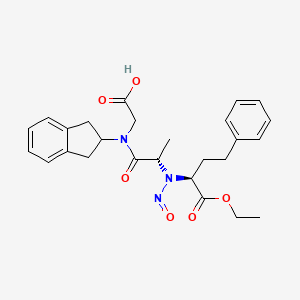
N-Nitroso Delapril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso Delapril is a chemical compound with the molecular formula C26H31N3O6 and a molecular weight of 481.55 g/mol . It is a derivative of Delapril, a prodrug used as an angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure. The nitroso group in this compound introduces unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Delapril typically involves the nitrosation of Delapril. This process can be achieved by reacting Delapril with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process and verify the compound’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso Delapril undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso Delapril has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying nitrosamine impurities.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its effects on blood pressure regulation and potential therapeutic applications.
Industry: Used in the development of pharmaceuticals and as a quality control standard for nitrosamine impurities
Wirkmechanismus
The mechanism of action of N-Nitroso Delapril involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and nucleic acids, leading to potential mutagenic and carcinogenic effects. The compound may also inhibit ACE, similar to Delapril, thereby affecting blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso Delapril is unique due to its specific structure derived from Delapril, which imparts distinct biological activities and potential therapeutic applications. Unlike other nitrosamines, it retains the pharmacological properties of Delapril while introducing the unique reactivity of the nitroso group .
Eigenschaften
Molekularformel |
C26H31N3O6 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H31N3O6/c1-3-35-26(33)23(14-13-19-9-5-4-6-10-19)29(27-34)18(2)25(32)28(17-24(30)31)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23H,3,13-17H2,1-2H3,(H,30,31)/t18-,23-/m0/s1 |
InChI-Schlüssel |
BBVVNFFGWYZMPW-MBSDFSHPSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


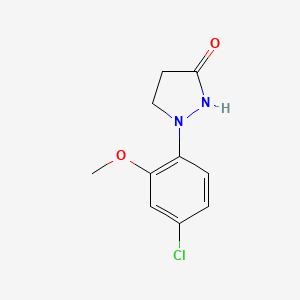

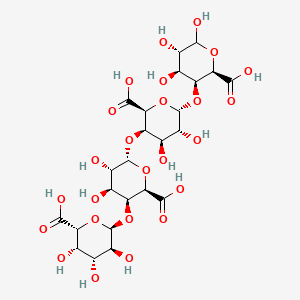
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
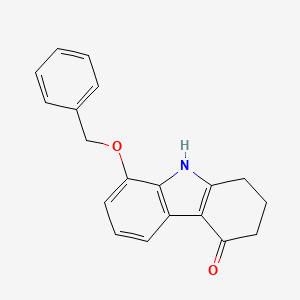
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
